molecular formula C9H16O2 B153620 trans-4-Ethylcyclohexanecarboxylic acid CAS No. 6833-47-2

trans-4-Ethylcyclohexanecarboxylic acid

Cat. No. B153620
CAS RN: 6833-47-2
M. Wt: 156.22 g/mol
InChI Key: UNROFSAOTBVBBT-UHFFFAOYSA-N
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Description

The compound trans-4-Ethylcyclohexanecarboxylic acid is a cyclohexane derivative with an ethyl group and a carboxylic acid functional group. The trans configuration indicates that the ethyl group and the carboxylic acid are on opposite sides of the cyclohexane ring, which can influence the compound's physical and chemical properties .

Synthesis Analysis

The synthesis of trans-4-Ethylcyclohexanecarboxylic acid involves the hydrogenation of 4-ethylbenzoic acid using ruthenium/carbon as catalysts. The process yields a mixture of trans- and cis- isomers, with the trans isomer being the major product. The reaction is performed at high temperatures, and the use of potassium hydroxide as a catalyst helps in achieving a high trans to cis ratio .

Molecular Structure Analysis

The molecular structure of trans-4-Ethylcyclohexanecarboxylic acid is characterized by the trans arrangement of substituents, which has been confirmed by studies such as X-ray diffraction in related compounds. This configuration can affect the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

The trans configuration of the 4-Ethylcyclohexanecarboxylic acid plays a crucial role in its chemical reactivity. For instance, in the synthesis of related compounds, the trans isomer is often the desired product due to its specific interactions and stability. The presence of the carboxylic acid group also allows for further functionalization and participation in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-4-Ethylcyclohexanecarboxylic acid are influenced by its molecular structure. The trans configuration can lead to different boiling points, solubilities, and crystalline structures compared to its cis counterpart. The presence of the ethyl group and carboxylic acid also contribute to the compound's hydrophobicity and acidity, respectively .

Scientific Research Applications

trans-4-Ethylcyclohexanecarboxylic acid is a chemical compound with the empirical formula C9H16O2 and a molecular weight of 156.22 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Carboxylic acids, the family of compounds to which trans-4-Ethylcyclohexanecarboxylic acid belongs, are versatile organic compounds with applications in various areas such as organic synthesis, nanotechnology, and polymers . Here are some potential applications:

  • Organic Synthesis : Carboxylic acids can be used to obtain small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Nanotechnology : Carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Polymers : In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
  • Pharmaceuticals : Carboxylic acids are often used in the synthesis of pharmaceuticals. The specific properties of trans-4-Ethylcyclohexanecarboxylic acid could make it useful in the creation of certain drugs or treatments .

  • Agriculture : Carboxylic acids are sometimes used in the production of pesticides or fertilizers. trans-4-Ethylcyclohexanecarboxylic acid could potentially be used in these applications .

  • Food and Beverage Industry : Certain carboxylic acids are used as food additives or in the production of certain types of beverages. It’s possible that trans-4-Ethylcyclohexanecarboxylic acid could have applications in this industry .

  • Cosmetics : Carboxylic acids are often used in the production of cosmetics and personal care products. trans-4-Ethylcyclohexanecarboxylic acid could potentially be used in these applications .

  • Pharmaceuticals : Carboxylic acids are often used in the synthesis of pharmaceuticals. The specific properties of trans-4-Ethylcyclohexanecarboxylic acid could make it useful in the creation of certain drugs or treatments .

  • Agriculture : Carboxylic acids are sometimes used in the production of pesticides or fertilizers. trans-4-Ethylcyclohexanecarboxylic acid could potentially be used in these applications .

  • Food and Beverage Industry : Certain carboxylic acids are used as food additives or in the production of certain types of beverages. It’s possible that trans-4-Ethylcyclohexanecarboxylic acid could have applications in this industry .

  • Cosmetics : Carboxylic acids are often used in the production of cosmetics and personal care products. trans-4-Ethylcyclohexanecarboxylic acid could potentially be used in these applications .

Safety And Hazards

“trans-4-Ethylcyclohexanecarboxylic acid” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly .

properties

IUPAC Name

4-ethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNROFSAOTBVBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987865
Record name 4-Ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Ethylcyclohexanecarboxylic acid

CAS RN

6833-47-2, 91328-77-7
Record name 4-Ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Ethylcyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SG Bell, R Zhou, W Yang, ABH Tan… - … A European Journal, 2012 - Wiley Online Library
… products in the oxidation of trans-4-ethylcyclohexanecarboxylic acid by CYP199A4, that the … in 4-isopropyl- and trans-4-ethylcyclohexanecarboxylic acid oxidation may arise from these …
L Munday - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… 1-Amino-trans-4-ethylcyclohexanecarboxylic Acid.-The hydantoin was hydrolysed by 60% sulphuric acid as for the 4-methyl derivative, to the amino-acid, needles (from acetic acidwater)…
Number of citations: 55 pubs.rsc.org
MA Suliman, TA Olarewaju, C Basheer… - Journal of Chromatography …, 2021 - Elsevier
… – adamantaneacetic acid, trans-4-(trifluoromethyl)cinnamic acid, bicycle [2,2,1] heptane-2-carboxylic acid and 3-noradamantanecarboxylic acid, trans-4-ethylcyclohexanecarboxylic acid…
Number of citations: 12 www.sciencedirect.com
GT Zhu, S He, XM He, SK Zhu, YQ Feng - RSC advances, 2017 - pubs.rsc.org
In this work, a micro-solid phase extraction (micro-SPE) method was developed for the analysis of petroleum acids in crude oils. Plastic vessels were found to be unsuitable as the micro-…
Number of citations: 16 pubs.rsc.org
GT Zhu, XL Hu, S He, XM He, SK Zhu… - Journal of Chromatography …, 2018 - Elsevier
… Trans-4-ethylcyclohexanecarboxylic acid (t-ECHA), trans-4-isopropylcyclohexanecarboxylic acid (t-iPCHA), trans-4-butylcyclohexanecarboxylic acid (t-BCHA) and trans-4-…
Number of citations: 20 www.sciencedirect.com
GT Zhu, F Liu, S He, XM He, SK Zhu, YQ Feng - RSC advances, 2018 - pubs.rsc.org
… Trans-4-ethylcyclohexanecarboxylic acid (t-ECHA), trans-4-isopropylcyclohexanecarboxylic acid (t-iPCHA), trans-4-butylcyclohexanecarboxylic acid (t-BCHA) and trans-4-…
Number of citations: 9 pubs.rsc.org
L Wang, Z Chang, C Ding, H Shao… - … Section E: Structure …, 2011 - scripts.iucr.org
… A dried 100-ml round-bottomed flask was charged with 1.75 g (10 mmol) of trans-4-ethylcyclohexanecarboxylic acid chloride, 1.87 g (10 mmol) of 4-bromoanisole and 20 ml of dried …
Number of citations: 10 scripts.iucr.org
CL Ding, YJ Wu, Y Zhang, L Zhou - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
… 15.62 g (0.1 mol) of trans-4-ethylcyclohexanecarboxylic acid was stirred in 150 ml of dried CH 2 Cl 2 at room temperature. 17.80 g (0.13 mol) of freshly distilled oxalyl chloride was …
Number of citations: 10 scripts.iucr.org
CD Clark, H Allred, N Glines, CC Langley - uintahanalytics.com
Purpose In this study we use a collection of compounds that meet the standard definition of a naphthenic acid (NA) as a model. This model was used to interpret observations made in …
Number of citations: 0 uintahanalytics.com

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